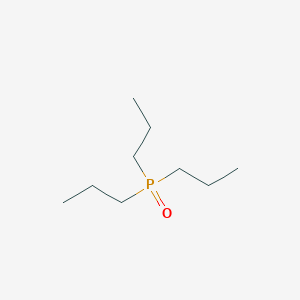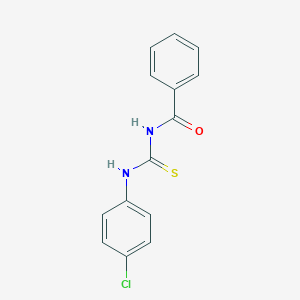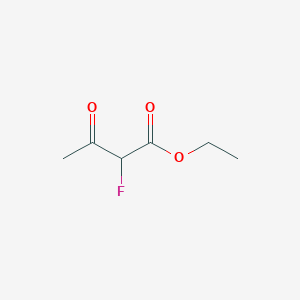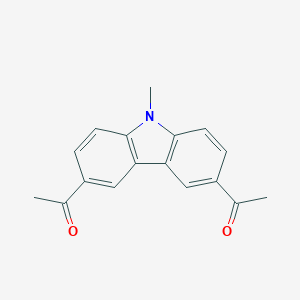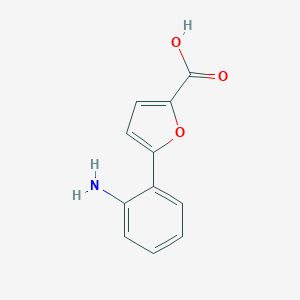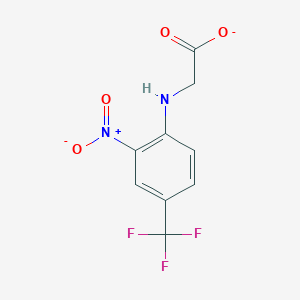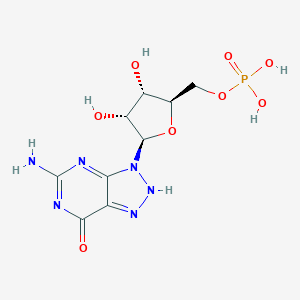
8-Azaguanosine-5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azaguanosine-5'-monophosphate (8-Aza-GMP) is a modified nucleotide analogue that has gained increasing attention in scientific research due to its unique properties. It is a potent inhibitor of purine nucleoside phosphorylase (PNP) and has been shown to have potential applications in cancer therapy and immunosuppression.
Mecanismo De Acción
8-Azaguanosine-5'-monophosphate inhibits PNP by binding to the enzyme's active site, preventing the metabolism of purine nucleosides. This leads to an increase in the concentration of purine nucleosides, which can be toxic to cancer cells. Additionally, 8-Azaguanosine-5'-monophosphate has been shown to inhibit T-cell proliferation, making it a potential candidate for the treatment of autoimmune diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-Azaguanosine-5'-monophosphate are still being studied. It has been shown to have immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases. Additionally, it has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Azaguanosine-5'-monophosphate in lab experiments include its ability to inhibit PNP and its potential applications in cancer therapy and immunosuppression. However, there are also limitations to using 8-Azaguanosine-5'-monophosphate in lab experiments. For example, it can be difficult to synthesize and purify, and it may have off-target effects that need to be considered.
Direcciones Futuras
There are several future directions for research on 8-Azaguanosine-5'-monophosphate. One area of research is the development of more efficient synthesis methods for 8-Azaguanosine-5'-monophosphate. Additionally, more research is needed to fully understand the biochemical and physiological effects of 8-Azaguanosine-5'-monophosphate. Finally, there is a need for further studies to determine the potential applications of 8-Azaguanosine-5'-monophosphate in cancer therapy and immunosuppression.
Métodos De Síntesis
The synthesis of 8-Azaguanosine-5'-monophosphate can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the modification of guanosine using a variety of reagents, while enzymatic synthesis involves the use of enzymes such as adenosine deaminase and guanosine deaminase. The most common method for synthesizing 8-Azaguanosine-5'-monophosphate is chemical synthesis, which involves the reaction of 8-azaguanine with 5'-O-(4,4'-dimethoxytrityl)guanosine-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) to produce 8-Azaguanosine-5'-monophosphate.
Aplicaciones Científicas De Investigación
8-Azaguanosine-5'-monophosphate has potential applications in cancer therapy and immunosuppression. It has been shown to inhibit PNP, an enzyme that is involved in the metabolism of purine nucleosides. Inhibition of PNP leads to an increase in the concentration of purine nucleosides, which can be toxic to cancer cells. Additionally, 8-Azaguanosine-5'-monophosphate has been shown to have immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
Número CAS |
1165-66-8 |
|---|---|
Nombre del producto |
8-Azaguanosine-5'-monophosphate |
Fórmula molecular |
C9H13N6O8P |
Peso molecular |
364.21 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N6O8P/c10-9-11-6-3(7(18)12-9)13-14-15(6)8-5(17)4(16)2(23-8)1-22-24(19,20)21/h2,4-5,8,16-17H,1H2,(H2,19,20,21)(H3,10,11,12,18)/t2-,4-,5-,8-/m1/s1 |
Clave InChI |
OJUHSJJHRFFVGB-UMMCILCDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=NC(=NC(=O)C3=NN2)N)O)O)OP(=O)(O)O |
Sinónimos |
8-azaguanosine-5'-monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



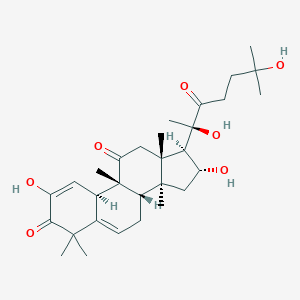
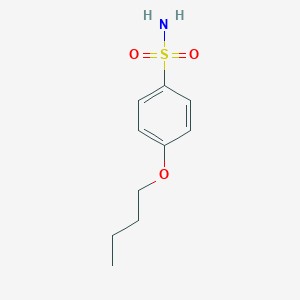
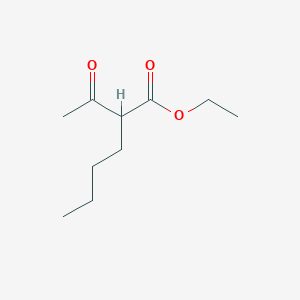
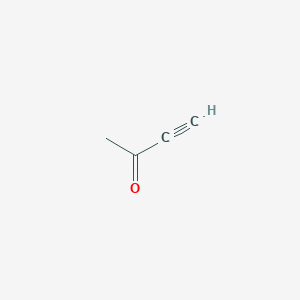
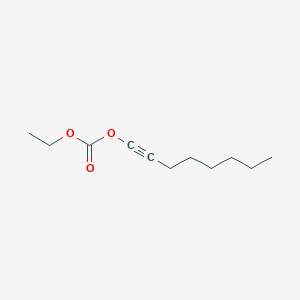
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)
